molecular formula C44H86O7 B089871 2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate CAS No. 142-20-1

2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate

Cat. No.: B089871
CAS No.: 142-20-1
M. Wt: 727.1 g/mol
InChI Key: MQFYRUGXOJAUQK-UHFFFAOYSA-N
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Description

2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate is a chemical compound that belongs to the class of glycol esters. It is formed by the esterification of tetraethylene glycol with stearic acid. This compound is commonly used in personal care products and cosmetics due to its ability to produce pearlescent effects and act as a moisturizer .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate can be synthesized through the esterification of stearic acid with tetraethylene glycol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions usually include temperatures ranging from 150°C to 200°C and a reaction time of several hours .

Industrial Production Methods

In industrial settings, the production of tetraethylene glycol distearate often involves continuous processes where stearic acid and tetraethylene glycol are fed into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The resulting ester is then purified through distillation or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of stearic acid and tetraethylene glycol. Transesterification involves the exchange of the ester group with another alcohol, leading to the formation of different esters .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of tetraethylene glycol distearate primarily involves its surfactant properties. As a surfactant, it reduces the surface tension between different phases, such as oil and water, allowing for the formation of stable emulsions. This property is particularly useful in personal care products, where it helps to create smooth and homogeneous formulations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate is unique due to its longer glycol chain, which imparts different physical and chemical properties compared to shorter glycol esters. This results in enhanced emulsifying and moisturizing capabilities, making it a preferred choice in various applications .

Properties

CAS No.

142-20-1

Molecular Formula

C44H86O7

Molecular Weight

727.1 g/mol

IUPAC Name

2-[2-[2-(2-octadecanoyloxyethoxy)ethoxy]ethoxy]ethyl octadecanoate

InChI

InChI=1S/C44H86O7/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43(45)50-41-39-48-37-35-47-36-38-49-40-42-51-44(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3

InChI Key

MQFYRUGXOJAUQK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCOC(=O)CCCCCCCCCCCCCCCCC

142-20-1

Synonyms

PEG-4 DISTEARATE

Origin of Product

United States

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